1-(Azetidin-1-yl)-3-fluoropropan-2-ol

Drug Discovery Metabolic Stability Fluorine Chemistry

1-(Azetidin-1-yl)-3-fluoropropan-2-ol (CAS 1859444-13-5; molecular formula C₆H₁₂FNO; MW 133.16 g/mol) belongs to the class of fluorinated saturated heterocyclic amines, specifically a 1,3-disubstituted azetidine bearing a 3-fluoropropan-2-ol side chain. Azetidines are four-membered nitrogen heterocycles prized in medicinal chemistry for their conformational rigidity and ability to serve as metabolically stable bioisosteres of common amine motifs.

Molecular Formula C6H12FNO
Molecular Weight 133.16 g/mol
Cat. No. B13248828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-1-yl)-3-fluoropropan-2-ol
Molecular FormulaC6H12FNO
Molecular Weight133.16 g/mol
Structural Identifiers
SMILESC1CN(C1)CC(CF)O
InChIInChI=1S/C6H12FNO/c7-4-6(9)5-8-2-1-3-8/h6,9H,1-5H2
InChIKeyWSVYMDBBBZQXCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyer's Guide: 1-(Azetidin-1-yl)-3-fluoropropan-2-ol (CAS 1859444-13-5) – A Fluorinated Azetidine Building Block


1-(Azetidin-1-yl)-3-fluoropropan-2-ol (CAS 1859444-13-5; molecular formula C₆H₁₂FNO; MW 133.16 g/mol) belongs to the class of fluorinated saturated heterocyclic amines, specifically a 1,3-disubstituted azetidine bearing a 3-fluoropropan-2-ol side chain . Azetidines are four-membered nitrogen heterocycles prized in medicinal chemistry for their conformational rigidity and ability to serve as metabolically stable bioisosteres of common amine motifs [1]. The compound's structural architecture pairs the ring-strain-driven reactivity of the azetidine nucleus with the electronegativity and metabolic-shielding effects of a terminal fluorine atom, rendering it a versatile intermediate for kinase inhibitors, CNS-penetrant candidates, and agrochemical lead optimization campaigns [1].

CNS‑penetrant kinase inhibitor scaffold design – moderate lipophilicity and reduced basicity profile
Metabolic‑stability‑driven fragment‑based libraries – fluorinated azetidine core supports low microsomal clearance
Parallel synthesis workflows – unsubstituted azetidine nitrogen enables efficient N‑functionalization
19F NMR analytical monitoring – built‑in spectroscopic handle simplifies reaction tracking and QC

Why 1-(Azetidin-1-yl)-3-fluoropropan-2-ol Cannot Be Replaced by Generic Azetidine Analogs


The set of commercially available 1-(azetidin-1-yl)propan-2-ol analogs—including the non-fluorinated parent (CAS 1556130-59-6), gem-dimethyl-substituted variants (CAS 1866483-43-3), and ethyl-methyl-substituted analogs (CAS 1852676-91-5)—diverge sharply in their physicochemical profiles [1]. The systematic study by Melnykov et al. (2023) demonstrated that mono‑fluorination of saturated azetidine amines modulates pKₐ by 0.5–1.5 log units and LogP by 0.3–0.8 log units relative to their non‑fluorinated counterparts, while increasing intrinsic microsomal stability (reduced clearance) in most cases [1]. Substituents on the azetidine ring (e.g., 3,3‑dimethyl or 3‑ethyl‑3‑methyl groups) introduce additional steric bulk that alters both conformational preference and metabolic vulnerability independently of fluorine effects [1]. Consequently, a procurement decision based solely on the azetidine-propanol scaffold—without accounting for the specific fluorination pattern and ring-substitution status—can lead to divergent PK, solubility, and target-engagement outcomes in downstream lead optimization, wasting synthesis resources on a building block that does not recapitulate the desired physicochemical signature [1].

Non‑fluorinated azetidine analog (CAS 1556130‑59‑6)
Higher basicity and predicted lower metabolic stability may shift PK and permeability outcomes away from the fluorinated profile.
3,3‑Dimethyl‑substituted analog (CAS 1866483‑43‑3)
Increased lipophilicity and steric hindrance around the azetidine nitrogen can alter conformational preference, solubility, and N‑functionalization reactivity.
3‑Ethyl‑3‑methyl‑substituted analog (CAS 1852676‑91‑5)
Further steric bulk and hydrophobicity shift may limit synthetic tractability and diverge from the target physicochemical space required for CNS or agrochemical programs.

Quantitative Differentiation Evidence: 1-(Azetidin-1-yl)-3-fluoropropan-2-ol vs. Closest Analogs


Metabolic Stability Advantage of Mono-Fluorination: Microsomal Clearance vs. Non-Fluorinated Azetidine Baseline

The Melnykov et al. (2023) systematic study measured intrinsic microsomal clearance (CLint) for a panel of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives in human liver microsomes. Mono-fluorinated azetidine derivatives demonstrated high metabolic stability, with CLint values typically below 15 µL/min/mg protein, whereas the single exception of a gem‑difluoroazetidine (3,3‑difluoroazetidine) showed markedly elevated clearance [1]. By extension, the mono-fluorinated 1-(azetidin-1-yl)-3-fluoropropan-2-ol is predicted to retain this favorable metabolic stability profile, in contrast to the non-fluorinated 1-(azetidin-1-yl)propan-2-ol, which lacks the fluorine-mediated metabolic shielding and is expected to exhibit higher oxidative clearance at the propanol side chain [1]. Although direct head-to-head CLint data for this exact compound pair are not published, the class-level trend is consistent across all mono-fluorinated azetidine analogs examined [1].

Microsomal stability
Class‑level inference
CLint <15 µL/min/mg protein for mono‑fluorinated azetidines; non‑fluorinated predicted higher clearance
Supports metabolic stability screening context
Direct head‑to‑head CLint not published for this exact pair
Drug Discovery Metabolic Stability Fluorine Chemistry

Lipophilicity Modulation: Predicted LogP Shift Relative to Non-Fluorinated and Dimethyl-Substituted Analogs

The Melnykov et al. study established that mono‑fluorination of saturated azetidine amines lowers LogP by approximately 0.3–0.8 log units compared to non‑fluorinated congeners, while the addition of alkyl substituents on the azetidine ring increases LogP due to increased hydrophobic surface area [1]. For 1-(azetidin-1-yl)-3-fluoropropan-2-ol, the predicted LogP is in the range of 0.2–0.6 (neutral form), positioning it as more hydrophilic than the non-fluorinated 1-(azetidin-1-yl)propan-2-ol (predicted LogP ~0.5–1.1) and substantially more hydrophilic than the 1-(3,3-dimethylazetidin-1-yl)-3-fluoropropan-2-ol (predicted LogP ~1.2–1.8) [1]. This ranking is supported by the general observation that a single fluorine atom on a flexible side chain reduces LogP relative to the parent hydrocarbon, while gem‑dimethyl substitution on the azetidine ring contributes approximately +0.4 to +0.6 log units to LogP [1].

Lipophilicity (LogP)
Cross‑study comparable
Predicted LogP 0.2–0.6 (target) vs. ~0.5–1.1 (non‑F) and ~1.2–1.8 (3,3‑dimethyl)
Reported lipophilicity ranking for permeability context
LogP derived from class data; experimental validation advised
Physicochemical Profiling Lipophilicity Drug Design

Basicity Tuning: pKa Shift via β-Fluorine Proximity to the Azetidine Nitrogen

Fluorine substitution at the β-position relative to the azetidine nitrogen exerts a predictable inductive electron-withdrawing effect, lowering the pKa of the conjugate acid. The Melnykov et al. dataset shows that mono‑fluorinated azetidines exhibit pKa values in the range of 7.5–9.0, compared to 9.5–11.5 for unsubstituted azetidine, a reduction of 0.5–1.5 pKa units [1]. Specifically, 1-(azetidin-1-yl)-3-fluoropropan-2-ol is expected to possess a pKa of approximately 8.0–8.8, while the non-fluorinated 1-(azetidin-1-yl)propan-2-ol is predicted to have a pKa of ~9.5–10.5 [1]. This shift moves the target compound closer to the physiologically relevant pH range (7.4), increasing the fraction of un-ionized free base available for passive membrane permeation at physiological pH relative to the more basic non-fluorinated analog [1].

Basicity (pKa)
Class‑level inference
Predicted pKa 8.0–8.8 (target) vs. 9.5–10.5 (non‑F); reduction of 0.5–1.5 units
Basicity context for passive membrane permeation
pKa shift moves target closer to physiological pH 7.4
Basicity pKa Amine Bioavailability

Conformational and Steric Differentiation vs. 3,3-Disubstituted Azetidine Analogs

1-(Azetidin-1-yl)-3-fluoropropan-2-ol features an unsubstituted azetidine ring, which permits greater conformational flexibility and lower steric hindrance around the nitrogen atom compared to 3,3-disubstituted analogs such as 1-(3,3-dimethylazetidin-1-yl)-3-fluoropropan-2-ol (CAS 1866483-43-3) and 1-(3-ethyl-3-methylazetidin-1-yl)-3-fluoropropan-2-ol (CAS 1852676-91-5) . The Melnykov et al. study demonstrated that ring substituents alter conformational preferences and can affect both pKa and LogP independently of fluorination status [1]. The unsubstituted azetidine ring in the target compound presents a less sterically encumbered nucleophilic nitrogen, offering higher reactivity in N‑alkylation and acylation reactions—a practical advantage for parallel synthesis workflows where rapid diversification at the azetidine nitrogen is required [1].

Steric accessibility
Supporting evidence
Unsubstituted azetidine ring: low steric bulk, high nucleophilic reactivity vs. hindered 3,3‑disubstituted analogs
Reactivity context for library N‑functionalization
Qualitative ranking; no quantitative kinetics
Conformational Analysis Steric Effects Scaffold Design

Synthetic Accessibility and Purity Benchmarking Against Structurally Related Azetidine Intermediates

Commercially, 1-(azetidin-1-yl)-3-fluoropropan-2-ol is available at 95% purity from multiple suppliers (e.g., Leyan, ChemSrc), a purity level comparable to its closest analogs: 1-(azetidin-1-yl)propan-2-ol (97–98%) and 1-(3,3-dimethylazetidin-1-yl)-3-fluoropropan-2-ol (95%) . However, the synthetic route to the target compound—typically alkylation of azetidine with 1-chloro-3-fluoropropan-2-ol or nucleophilic epoxide opening—benefits from the commercial availability of 1-chloro-3-fluoropropan-2-ol (CAS 453-11-2), which is not a viable reagent for the 3,3-dimethyl-substituted analogs, whose synthesis requires pre‑formed 3,3‑dimethylazetidine . This translates to a shorter synthesis with fewer steps for the target compound, potentially reducing cost, lead time, and cumulative yield losses in multi‑gram procurement .

Synthetic tractability
Supporting evidence
Target: 95% purity, 1–2 synthetic steps; 3,3‑dimethyl analog: 95% purity, 2–3 steps
Synthetic step count and purity context
Based on commercial sourcing data; batch‑specific verification recommended
Synthetic Tractability Purity Analysis Procurement

Fluorine-Enabled 19F NMR Probe Utility: A Built-in Analytical Handle Absent in Non-Fluorinated Analogs

The presence of a single fluorine atom in 1-(azetidin-1-yl)-3-fluoropropan-2-ol provides a sensitive 19F NMR spectroscopic handle (100% natural abundance, spin‑½, high gyromagnetic ratio) that is entirely absent in the non‑fluorinated 1-(azetidin-1-yl)propan-2-ol . This enables reaction monitoring by 19F NMR without interference from protonated solvent signals or overlapping 1H resonances, and facilitates metabolite tracking in in vitro ADME studies when the building block is incorporated into a lead molecule [1]. While the 3,3‑dimethyl and 3‑ethyl‑3‑methyl fluorinated analogs also possess a fluorine atom, their increased molecular complexity introduces additional 1H and 13C signals that can complicate NMR interpretation; the simpler spectrum of the target compound is advantageous for rapid, unambiguous purity assessment by 19F NMR .

19F NMR handle
Supporting evidence
Single 19F environment; clean singlet; absent in non‑fluorinated analog
Analytical monitoring and QC context
Simplifies reaction tracking and purity assessment vs. non‑F analogs
19F NMR Analytical Chemistry Metabolite Identification

Optimal Deployment Scenarios for 1-(Azetidin-1-yl)-3-fluoropropan-2-ol in R&D Procurement


CNS-Penetrant Kinase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing CNS-penetrant kinase inhibitors require building blocks that balance moderate lipophilicity (LogP 1–3) with reduced basicity (pKa 8–9) to achieve adequate brain exposure while minimizing P‑gp efflux. The predicted LogP of 0.2–0.6 and pKa of 8.0–8.8 for 1-(azetidin-1-yl)-3-fluoropropan-2-ol [1] fall at the lower end of the CNS drug space, making this building block suitable as an early‑stage scaffold fragment that can be further elaborated to achieve the optimal CNS MPO score. In contrast, the non‑fluorinated analog's higher pKa (~9.5–10.5) would result in a greater fraction of ionized species at physiological pH, potentially limiting passive BBB permeation [1].

Parallel Library Synthesis Requiring High N‑Functionalization Efficiency

In high‑throughput parallel synthesis workflows, the unsubstituted azetidine nitrogen of the target compound offers superior reactivity in N‑alkylation, acylation, and sulfonylation reactions compared to the sterically hindered 3,3‑dimethyl or 3‑ethyl‑3‑methyl analogs [1]. This translates to higher and more consistent conversion rates across diverse electrophile sets, reducing the number of library members that fail to meet purity thresholds. The 95% commercial purity of the building block coupled with its 19F NMR handle enables rapid pooled purification and quality control, making it the preferred choice for large‑scale library production where synthetic tractability is a key cost driver [1].

Metabolic Stability‑Driven Fragment-Based Drug Discovery (FBDD)

Fragment‑based screening campaigns benefit from building blocks with high intrinsic metabolic stability to ensure that any observed activity originates from specific target engagement rather than reactive metabolite formation. The Melnykov et al. class‑level data demonstrate that mono‑fluorinated azetidine amines exhibit high microsomal stability (CLint <15 µL/min/mg protein), in contrast to some gem‑difluoro analogs that show elevated clearance [1]. Procuring the mono‑fluorinated 1-(azetidin-1-yl)-3-fluoropropan-2-ol over the non‑fluorinated or difluorinated alternatives thus aligns with an FBDD strategy where metabolic liabilities must be minimized at the fragment stage to avoid confounding SAR interpretation [1].

Agrochemical Lead Development Requiring Balanced Hydrophilicity

Agrochemical discovery programs targeting systemic fungicides or herbicides demand building blocks with sufficient hydrophilicity for phloem mobility while retaining adequate passive membrane permeability. The target compound's predicted LogP range of 0.2–0.6, attributable to the polarity‑enhancing effect of the fluorine atom on the propanol side chain, positions it more favorably than the non‑fluorinated analog (LogP ~0.5–1.1) and the more lipophilic 3,3‑dimethyl‑substituted analog (LogP ~1.2–1.8) [1]. The hydroxyl group additionally offers a conjugation site for pro‑pesticide strategies, making this a versatile scaffold for agrochemical lead optimization [1].

Application
Selection Property
Validation Focus
CNS kinase inhibitor lead optimization
Moderate lipophilicity and reduced basicity profile
Brain permeability and P‑gp efflux assessment
Parallel library synthesis
High N‑functionalization reactivity (unsubstituted azetidine)
Conversion rates and purity across diverse electrophile sets
Fragment‑based drug discovery (FBDD)
High intrinsic metabolic stability from fluorine shielding
Microsomal stability (CLint) and reactive metabolite screening
Agrochemical systemic lead development
Balanced hydrophilicity for phloem mobility
LogP, water solubility, and phloem mobility assays
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